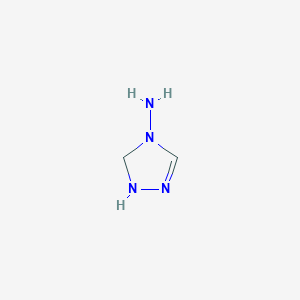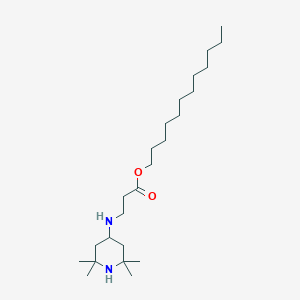![molecular formula C13H12ClNO2S B054179 Ácido 2-[(2-aminofenil)tio]benzoico clorhidrato CAS No. 114724-41-3](/img/structure/B54179.png)
Ácido 2-[(2-aminofenil)tio]benzoico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a compound used in various scientific research applications. It is known for its role in the preparation of cyclic sulfonium ylides and has a molecular formula of C13H11NO2S with a molecular weight of 245.30 g/mol. This compound is significant in the fields of chemistry, biology, medicine, and industry due to its unique properties and applications.
Aplicaciones Científicas De Investigación
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of cyclic sulfonium ylides and other complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly thiopurine methyltransferase.
Medicine: Research indicates its potential in developing pharmaceuticals, including anticancer agents.
Industry: It is used in the biosynthesis of natural products and as a building block in the engineering of complex polyketides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride typically involves the reduction of 2-[(2-nitrophenyl)thio]benzoic acid. The process includes dissolving 2-[(2-nitrophenyl)thio]benzoic acid in ethyl acetate and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is stirred at room temperature under a hydrogen gas atmosphere overnight. The mixture is then filtered and concentrated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Typical conditions involve room temperature reactions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits thiopurine methyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol:
2-Mercaptoaniline: Similar to 2-aminobenzenethiol, it is another related compound with similar functional groups.
Uniqueness
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is unique due to its combination of an amino group, a thiol group, and a carboxylic acid group within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications.
Propiedades
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGIFRVMMAEDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)




